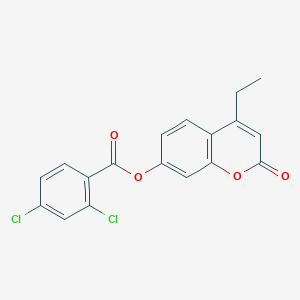
4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Vue d'ensemble
Description
4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration . The product is then purified and characterized using various spectroscopic techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .
Analyse Des Réactions Chimiques
4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorobenzoate moiety can be replaced by other nucleophiles.
Applications De Recherche Scientifique
4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, the compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication . As an anticancer agent, it may inhibit microtubule polymerization, thereby preventing cell division and inducing apoptosis in cancer cells . The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in structure but with a single chlorine atom in the benzoate moiety.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate: Contains a nitro group and a chloroacetate moiety, exhibiting different biological activities.
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with hydroxyl and methyl groups, used as a precursor in various synthetic routes.
Propriétés
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c1-2-10-7-17(21)24-16-9-12(4-6-13(10)16)23-18(22)14-5-3-11(19)8-15(14)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQNASOZBIDYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B3670727.png)
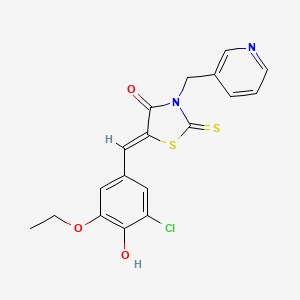
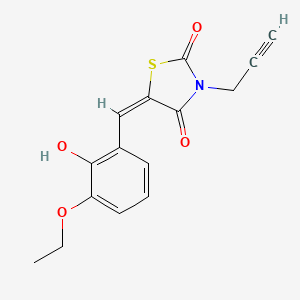
![3-chloro-4-ethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3670766.png)
![2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B3670774.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3670777.png)
![N-(4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3670789.png)
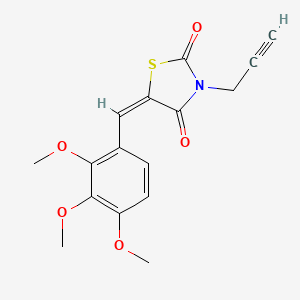
![N-(2-methoxy-5-methylphenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3670796.png)
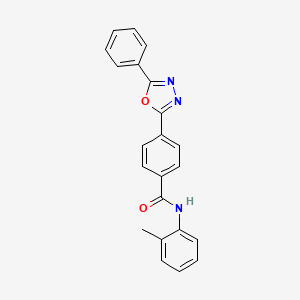
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide](/img/structure/B3670817.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3670844.png)
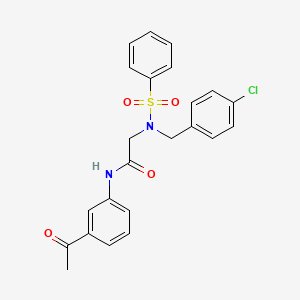
![N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3670851.png)
